Beesioside I -

Beesioside I

Catalog Number: EVT-1587330
CAS Number:
Molecular Formula: C39H60O12
Molecular Weight: 720.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beesioside I is a natural product found in Beesia calthifolia with data available.
Source and Classification

Source: The primary source of Beesioside I is the roots of Souliea vaginata, a plant native to certain regions in Asia. This plant has been traditionally used in folk medicine, which has led to the exploration of its phytochemical constituents.

Classification: Beesioside I belongs to the class of compounds known as triterpenoids, specifically within the cycloartane subgroup. Triterpenoids are characterized by their complex structures and are widely studied for their therapeutic potential.

Synthesis Analysis

The synthesis of Beesioside I and its derivatives typically involves several chemical reactions that modify its structure to enhance biological activity.

Methods:

  1. Isolation: The initial step involves extracting Beesioside I from the roots of Souliea vaginata using solvents like methanol or ethanol.
  2. Chemical Modifications: Various synthetic approaches have been employed to create derivatives of Beesioside I. For instance, acylation reactions using benzoyl chloride and croton anhydride have been reported to produce specific derivatives with enhanced anti-HIV activity .

Technical Details: The synthesis often includes steps such as deacetylation and benzylation, followed by purification processes like column chromatography to obtain pure compounds suitable for biological testing.

Molecular Structure Analysis

Beesioside I features a complex molecular structure typical of cycloartane triterpenoids.

Structure: The molecular formula of Beesioside I is C30H50O6C_{30}H_{50}O_6. Its structure includes multiple rings and functional groups that contribute to its biological activity.

Data:

  • Molecular Weight: 482.71 g/mol
  • Key functional groups include hydroxyl (-OH) and carbonyl (C=O) groups which are essential for its interaction with biological targets.
Chemical Reactions Analysis

Beesioside I can undergo various chemical reactions that alter its structure and potentially enhance its pharmacological properties.

Reactions:

  1. Acylation: This reaction introduces acyl groups into the molecule, which can modify its solubility and reactivity.
  2. Deacetylation: Removing acetyl groups can increase the availability of hydroxyl groups, enhancing interaction with biological targets.

Technical Details: The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the synthesized derivatives .

Mechanism of Action

The mechanism of action for Beesioside I, particularly in relation to its anti-HIV activity, involves several biochemical pathways.

Process:

  • Beesioside I acts as a maturation inhibitor in HIV replication. It interferes with the processing of viral proteins necessary for forming infectious viral particles.
  • Molecular docking studies suggest that Beesioside I binds effectively to specific sites on viral proteins, disrupting their function .

Data: Quantitative structure–activity relationship (QSAR) analyses indicate that structural modifications can significantly enhance the inhibitory potency against HIV .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Beesioside I is essential for evaluating its potential applications.

Physical Properties:

  • Appearance: Typically a white to pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties:

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of triterpenoids, engaging in various chemical transformations without significant decomposition at moderate conditions.
Applications

Beesioside I has several promising applications in scientific research:

  1. Anti-HIV Research: Its primary application lies in the development of anti-HIV therapeutics, where it has shown potential as a maturation inhibitor.
  2. Pharmacological Studies: Ongoing research aims to explore other therapeutic effects, including anti-inflammatory and anticancer activities.
  3. Natural Product Chemistry: As a natural compound, it serves as a lead structure for synthesizing new derivatives with enhanced biological activities.
Introduction to Beesioside I in Antiviral Research

Historical Context of Cycloartane Triterpenoids in Pharmacognosy

Cycloartane triterpenoids represent a structurally distinct subclass of plant-derived terpenes characterized by their 9,19-cyclolanostane skeleton. These compounds have been extensively documented in traditional pharmacopeias, particularly in Asian medicinal systems, where source plants have been employed for centuries to treat inflammatory and infectious conditions. Chemically, cycloartanes exhibit significant diversity through functional group variations, including hydroxylation patterns, glycosylation sites, and ring oxidation states, which directly influence their bioactivity profiles. Modern pharmacological investigations have revealed their broad-spectrum biological activities, encompassing anti-viral, cytotoxic, anti-acetylcholinesterase, and neuroprotective effects [1] [4]. Notably, their interaction with viral lifecycles – especially HIV – has positioned this class as a promising reservoir for novel antiviral agent development, bridging traditional knowledge and contemporary drug discovery paradigms [6].

Ethnopharmacological Significance of Souliea vaginata as a Source

Souliea vaginata (Maxim.) J.Compton (syn. Actaea vaginata), a perennial herb endemic to Southwest and Northwest China, holds a significant position in traditional Chinese medicine. Ethnobotanical records document its historical application in treating inflammatory conditions, including conjunctivitis, stomatitis, pharyngitis, and enteritis, often serving as a regional alternative to Coptis chinensis (goldthread) in Shaanxi province [1] [4] [9]. Phytochemical studies have identified this species as a rich source of bioactive cycloartane triterpenoid glycosides, with beesioside I representing a principal constituent. The roots and rhizomes of S. vaginata constitute the primary material for extraction, undergoing systematic solvent extraction and chromatographic purification to isolate beesioside I alongside structurally related compounds such as soulieosides and other beesiosides [1] [4] [6]. The traditional use of this plant for inflammatory conditions provided a crucial ethnopharmacological rationale for investigating its constituents against viral pathogens like HIV, where inflammatory cascades and immune dysregulation play critical roles [1].

Position of Beesioside I in HIV-1 Maturation Inhibition Research

Beesioside I (chemical structure: C₄₇H₇₆O₁₇; molecular weight: 925.11 g/mol) emerged as the most potent anti-HIV agent among twelve isolated cycloartane triterpenoids from S. vaginata. Initial screening against HIV-1NL4-3 in MT-4 lymphocytes demonstrated significant antiviral activity, with an EC₅₀ value of 2.32 µM and a selectivity index (CC₅₀/EC₅₀) exceeding 17.2, indicating favorable cellular tolerance (CC₅₀ > 40 µM) [1] [4] [6]. Mechanistically, beesioside I and its optimized derivatives function as HIV-1 maturation inhibitors (MIs), targeting the late stage of the viral lifecycle. Unlike protease inhibitors that block the enzymatic cleavage of the Gag polyprotein, maturation inhibitors like beesioside I derivatives specifically disrupt the processing at the capsid-spacer peptide 1 (CA-SP1) cleavage site within the Gag precursor (Pr55Gag) [3] [10]. This inhibition prevents the proper conformational changes required for the assembly of mature, infectious viral particles, leading to the release of structurally defective virions incapable of establishing productive infection [7]. The discovery of beesioside I’s activity provided a novel chemical scaffold distinct from the first-in-class MI, bevirimat (DSB), which is derived from betulinic acid, thereby expanding the structural diversity and potential clinical applicability of this inhibitor class [3] [6].

  • Table 1: Anti-HIV-1 Activity of Key Cycloartane Triterpenoids Isolated from S. vaginata
Compound NameSkeleton TypeEC₅₀ (μM) vs HIV-1NL4-3CC₅₀ (μM)Therapeutic Index (TI)
Beesioside I (1)Tetracyclic (C-18/O-24 bridge)2.32 ± 0.46>40>17.2
Beesioside K (2)Tetracyclic (C-18/O-24 bridge)4.65 ± 1.15>40>8.6
Beesioside M (4)Tetracyclic4.85 ± 1.40>40>8.2
Soulieoside S (10)Tetracyclic (C-16/O-24 bridge)3.76 ± 1.4035.4 ± 3.29.4
Soulieoside M (3)Tetracyclic (C-18/O-24 bridge)Inactive (CC₅₀/EC₅₀ <5)>40-
AZT (Control)-0.015 ± 0.00477.5 ± 10.15170

Source: Adapted from Wu et al. (2019) [4] [6]

  • Structural Determinants of Activity: Analysis revealed that active compounds (1, 2, 4, 10) share a tetracyclic cycloartane framework with a C-17 pendant tetrahydrofuran ring. The presence and positioning of oxygen bridges (e.g., C-18/C-24 vs. C-16/C-24) and acetyl groups at C-15/C-16 significantly modulate potency. Deacetylation (e.g., compound 1a) reduces activity, highlighting the importance of these substituents [1] [4].

  • Derivative Optimization Leads to Breakthrough Potency: Enzymatic hydrolysis of beesioside I yielded its aglycone (13). Subsequent C-3 acylation with diverse carboxylic acid anhydrides generated novel derivatives. Remarkably, compound 13g (3-O-(3',3'-dimethylsuccinyl aglycone) exhibited dramatically enhanced activity:

  • EC₅₀ = 0.025 µM
  • Therapeutic Index (TI) > 800This potency matched the clinical MI candidate bevirimat (DSB), establishing 13g as a lead compound for HIV-1 maturation inhibitor development [1] [6].

  • Table 2: Structure-Activity Relationship (SAR) of Key Beesioside I Derivatives

DerivativeModification at C-3EC₅₀ (μM) vs HIV-1NL4-3Therapeutic Index (TI)Key SAR Insight
1 (Native)β-D-Xylopyranosyloxy2.32>17.2Native glycoside potency
13 (Aglycone)-OHInactive-Glycone essential for baseline activity
13a-OCOCH₃ (Acetyl)~2.32Similar to 1Small acyl maintains activity
13g-OCOCH₂C(CH₃)₂COOH (3',3'-DMS)0.025>800Optimal: Branched dimethylsuccinyl
13e-OCOCH₂CH₂COOH (Succinyl)1.85>21.6Less active than branched chain
3 (DSC)-OCOCH₂C(CH₃)₂COOH (On glycoside)0.28 [10]Comparable to bevirimatValidates C-3 acyl targeting
3bStructural variant of DSC0.28 [3]HighConfirms scaffold potential

Source: Wu et al. (2019), Zhao et al. (2023) [1] [3] [6]

  • Mechanistic Insights and Binding Mode Analysis: Recent studies on DSC (a beesioside I derivative structurally analogous to 13g but retaining a modified sugar moiety) utilized 3D-QSAR, molecular docking, and molecular dynamics (MD) simulations to elucidate its mechanism. DSC binds within a hydrophobic cleft at the CA-SP1 junction of the HIV-1 Gag polyprotein. Key interactions include:
  • Hydrogen bonding between the C-3' carboxylate of DSC and the backbone amide of CA residue Asn-183.
  • Hydrophobic contacts between the triterpenoid core and CA residues Leu-189 and Val-191.
  • Stabilization of the helical structure of SP1, delaying its proteolytic cleavage by HIV-1 protease [3] [10].MD simulations confirmed the stability of the DSC-CA-SP1 complex (RMSD < 2.5 Å), demonstrating higher binding affinity than bevirimat in silico. This provides a structural rationale for the potent antiviral activity observed in cell-based assays [3] [10].
  • Overcoming Resistance Challenges: While natural beesioside I exhibits lower potency than optimized derivatives, its distinct chemical scaffold offers potential advantages against bevirimat-resistant HIV-1 strains. Bevirimat resistance commonly arises from polymorphisms near the CA-SP1 cleavage site (e.g., SP1-A1V, V7A) [7]. Preliminary evidence suggests beesioside I derivatives like DSC interact with a subtly different set of residues within the CA-SP1 region compared to bevirimat, potentially altering resistance profiles. This warrants further investigation into their efficacy against bevirimat-resistant viral isolates [3] [10].

Properties

Product Name

Beesioside I

IUPAC Name

[(1S,2R,3R,4S,5S,6R,9R,11S,14R,16S,19S,22S)-4-acetyloxy-22-(2-hydroxypropan-2-yl)-1,5,10,10-tetramethyl-11-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-21,25-dioxaheptacyclo[20.2.1.02,19.05,19.06,16.09,14.014,16]pentacosan-3-yl] acetate

Molecular Formula

C39H60O12

Molecular Weight

720.9 g/mol

InChI

InChI=1S/C39H60O12/c1-20(40)48-28-29-34(7)13-16-39(51-34,33(5,6)45)47-19-38(29)15-14-37-18-36(37)12-11-25(50-31-27(44)26(43)22(42)17-46-31)32(3,4)23(36)9-10-24(37)35(38,8)30(28)49-21(2)41/h22-31,42-45H,9-19H2,1-8H3/t22-,23+,24+,25+,26+,27-,28-,29-,30-,31+,34+,35-,36-,37+,38+,39+/m1/s1

InChI Key

UZSZTNKGIQMEOL-QGODIXMOSA-N

Synonyms

beesioside I

Canonical SMILES

CC(=O)OC1C2C3(CCC(O3)(OCC24CCC56CC57CCC(C(C7CCC6C4(C1OC(=O)C)C)(C)C)OC8C(C(C(CO8)O)O)O)C(C)(C)O)C

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@@]3(CC[C@@](O3)(OC[C@@]24CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@@H]1OC(=O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C(C)(C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.